molecular formula C28H36N4O4 B10841419 2,7-Bis[3-(butylamino)propionamido]anthraquinone

2,7-Bis[3-(butylamino)propionamido]anthraquinone

Cat. No.: B10841419
M. Wt: 492.6 g/mol
InChI Key: WKRXVGOZDDYFGG-UHFFFAOYSA-N
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Description

2,7-Bis[3-(butylamino)propionamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its potential as an anticancer agent, among other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[3-(butylamino)propionamido]anthraquinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[3-(butylamino)propionamido]anthraquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2,7-Bis[3-(butylamino)propionamido]anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis[3-(butylamino)propionamido]anthraquinone involves its interaction with cellular targets such as telomerase. The compound inhibits telomerase activity, leading to the shortening of telomeres and eventual cell death in cancer cells. Additionally, it may interact with other cellular proteins and pathways, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit telomerase and induce cytotoxicity in cancer cells sets it apart from other anthraquinone derivatives .

Properties

Molecular Formula

C28H36N4O4

Molecular Weight

492.6 g/mol

IUPAC Name

3-(butylamino)-N-[7-[3-(butylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide

InChI

InChI=1S/C28H36N4O4/c1-3-5-13-29-15-11-25(33)31-19-7-9-21-23(17-19)28(36)24-18-20(8-10-22(24)27(21)35)32-26(34)12-16-30-14-6-4-2/h7-10,17-18,29-30H,3-6,11-16H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

WKRXVGOZDDYFGG-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCCCC

Origin of Product

United States

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